molecular formula C17H14Cl2O4 B12789658 Methanediylbis-5-chlorobenzene-2,1-diyl diacetate CAS No. 5349-89-3

Methanediylbis-5-chlorobenzene-2,1-diyl diacetate

Cat. No.: B12789658
CAS No.: 5349-89-3
M. Wt: 353.2 g/mol
InChI Key: KUWRVUHDRLGHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 3869 typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of NSC 3869 follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

NSC 3869 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce less chlorinated phenols .

Scientific Research Applications

NSC 3869 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NSC 3869 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. It can inhibit certain enzymes or receptors, thereby affecting cellular

Properties

CAS No.

5349-89-3

Molecular Formula

C17H14Cl2O4

Molecular Weight

353.2 g/mol

IUPAC Name

[2-[(2-acetyloxy-4-chlorophenyl)methyl]-5-chlorophenyl] acetate

InChI

InChI=1S/C17H14Cl2O4/c1-10(20)22-16-8-14(18)5-3-12(16)7-13-4-6-15(19)9-17(13)23-11(2)21/h3-6,8-9H,7H2,1-2H3

InChI Key

KUWRVUHDRLGHNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)Cl)CC2=C(C=C(C=C2)Cl)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.